BenchChemオンラインストアへようこそ!

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Solubility enhancement Salt form selection Assay compatibility

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1216963-45-9) is the dihydrochloride salt of an indole-piperazine hybrid bearing a secondary alcohol linker. The free base (CAS 801228-18-2, PubChem CID 3159020, ChEMBL ID CHEMBL4173241) has a molecular weight of 287.4 g/mol and a computed XLogP3 of 1.5.

Molecular Formula C17H27Cl2N3O
Molecular Weight 360.32
CAS No. 1216963-45-9
Cat. No. B2819148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
CAS1216963-45-9
Molecular FormulaC17H27Cl2N3O
Molecular Weight360.32
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C.Cl.Cl
InChIInChI=1S/C17H25N3O.2ClH/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19;;/h3-6,15,18,21H,7-12H2,1-2H3;2*1H
InChIKeyJOALNQGAWWRZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride (CAS 1216963-45-9): Chemical Identity, Salt Form, and Research Supply Context


1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1216963-45-9) is the dihydrochloride salt of an indole-piperazine hybrid bearing a secondary alcohol linker. The free base (CAS 801228-18-2, PubChem CID 3159020, ChEMBL ID CHEMBL4173241) has a molecular weight of 287.4 g/mol and a computed XLogP3 of 1.5 [1]. The dihydrochloride salt form (C₁₇H₂₇Cl₂N₃O, MW 360.32) is the predominant commercial offering, with cataloged purity typically ≥95% (free base equivalent ≥98%) from multiple research suppliers . This compound belongs to a broader class of indole-piperazine derivatives explored as fragments and lead scaffolds in immunoncology and neuroscience target families, with documented binding interaction against human indoleamine 2,3-dioxygenase 1 (IDO1) [2].

Why Generic Substitution Fails for 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride: Salt Form, Indole Substitution, and Piperazine NH Availability


Indole-piperazine-propanol analogs are not interchangeable procurement items because three structural features simultaneously govern assay compatibility, synthetic utility, and biological readout. First, the dihydrochloride salt form (CAS 1216963-45-9) provides aqueous solubility that the free base (CAS 801228-18-2) cannot match, directly affecting the maximum achievable test concentration in biochemical and cell-based assays . Second, the 2,3-dimethyl substitution on the indole ring differentiates target binding and lipophilicity from the unsubstituted indole analog (CAS 825608-36-4; MW 259.35, two fewer methyl groups) and the 2,3,5-trimethyl analog (MW 301.4) . Third, the unsubstituted piperazine NH is essential for further chemical derivatization via reductive amination, acylation, or sulfonylation; analogs bearing N-methylpiperazine or N-arylpiperazine cannot serve as synthetic intermediates for library expansion in fragment-to-lead campaigns . These are not interchangeable grades of the same reagent—they are chemically distinct entities with divergent experimental fitness.

Quantitative Differentiation Evidence: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage: Dihydrochloride Salt (CAS 1216963-45-9) vs. Free Base (CAS 801228-18-2)

The dihydrochloride salt (MW 360.32) contains two equivalents of HCl, converting the piperazine free base (pKa ~9.8 for secondary amine, predicted pKa 14.67±0.20 for the alcohol proton) into a dicationic species at physiological pH. While experimental aqueous solubility values for this specific compound are not publicly reported, the general principle that piperazine dihydrochloride salts exhibit >10-fold higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt screening literature [1]. For procurement, the salt form eliminates the need for in-lab HCl addition and ensures consistent dissolution behavior across assay replicates. The free base (CAS 801228-18-2) requires separate solubilization protocols and may precipitate in aqueous buffers above 100 µM.

Solubility enhancement Salt form selection Assay compatibility

IDO1 Binding Affinity: Fragment-Level Engagement (Kd 96.7 µM) vs. Optimized IDO1 Inhibitors

The free base form (ChEMBL4173241) was evaluated for binding affinity against recombinant human IDO1 (residues 1–403) using microscale thermophoresis (MST) with NT647 dye-labeled protein. The measured Kd was 9.67 × 10⁴ nM (96.7 µM) [1]. This affinity is characteristic of a fragment-sized ligand (MW 287.4, 17 heavy atoms) and is consistent with its documented use in fragment-based IDO1 inhibitor discovery campaigns . For context, optimized IDO1 inhibitors such as epacadostat (INCB024360) achieve IC₅₀ values in the low nanomolar range (~10 nM) in cellular assays, while fragment starting points typically exhibit Kd values of 10 µM–10 mM [2]. The 96.7 µM Kd places this compound firmly in the fragment range, making it a suitable starting point for structure-guided elaboration rather than a tool compound for in vivo target validation.

IDO1 inhibition Fragment-based drug discovery Binding affinity

Lipophilicity and Hydrogen Bonding Profile: 2,3-Dimethylindole vs. Unsubstituted Indole Analog (CAS 825608-36-4)

The 2,3-dimethyl substitution on the indole ring of the target compound (free base MW 287.4, computed XLogP3 = 1.5, 2 H-bond donors, 3 H-bond acceptors) [1] distinguishes it from the unsubstituted indole analog 1-(1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol (CAS 825608-36-4, MW 259.35, C₁₅H₂₁N₃O) . The additional two methyl groups contribute approximately +1.0 to +1.2 log units to lipophilicity (based on the π-value of ~0.5–0.6 per aliphatic methyl group on aromatic systems, per Hansch analysis), shifting the computed logP from an estimated ~0.3–0.5 for the unsubstituted analog to 1.5 for the 2,3-dimethyl derivative. This increase in lipophilicity has implications for passive membrane permeability, non-specific protein binding, and solubility—parameters critical for fragment library design where rule-of-three compliance (logP ≤ 3) is typically desired.

Lipophilicity Structure-property relationships Fragment physicochemical profiling

Piperazine N-H Availability for Derivatization vs. N-Substituted Piperazine Analogs

The target compound bears an unsubstituted piperazine NH group, enabling direct chemical derivatization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring protecting group strategies. This contrasts with the N-methylpiperazine analog 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol and the N-(p-tolyl)piperazine analog (CAS 1216416-57-7, MW 413.99 as hydrochloride) , where the piperazine nitrogen is already substituted and cannot be further elaborated. In fragment-based drug discovery, the free NH serves as a synthetic growth vector for introducing diversity elements aimed at improving target affinity, selectivity, and pharmacokinetic properties. The compound's positioning as a fragment hit for IDO1 (Kd = 96.7 µM) [1] underscores the practical importance of this synthetic accessibility: the free NH is the primary handle through which the fragment can be grown toward lead-like potency.

Synthetic intermediate Fragment elaboration Chemical derivatization

Purity and Batch Consistency: Dihydrochloride Salt (CAS 1216963-45-9) vs. Free Base (CAS 801228-18-2) Procurement Specifications

Commercial suppliers list the dihydrochloride salt (CAS 1216963-45-9) at ≥95% purity, while the free base (CAS 801228-18-2) is offered at ≥98% purity (NLT 98%) by manufacturers compliant with ISO certification standards . However, the dihydrochloride salt specification of '≥95%' accounts for the mass contribution of two HCl equivalents (theoretical HCl content: 20.3% w/w), meaning that the effective free base equivalent purity may be comparable or superior once corrected for counterion mass. The free base, as an amorphous or low-melting solid, may be hygroscopic and susceptible to carbonate formation at the piperazine nitrogen upon atmospheric CO₂ exposure during storage; the dihydrochloride salt eliminates this degradation pathway by locking the piperazine as the protonated, non-nucleophilic ammonium species [1]. For long-term storage and reproducible weighing, the crystalline salt form offers superior handling characteristics.

Chemical purity Quality control Procurement specifications

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride


Fragment-Based IDO1 Inhibitor Discovery: Starting Point for Structure-Guided Elaboration

With a confirmed Kd of 96.7 µM against recombinant human IDO1 by microscale thermophoresis [1], this compound serves as a validated fragment hit for immunoncology drug discovery programs targeting the tryptophan-kynurenine pathway. The free piperazine NH provides a direct synthetic growth vector for fragment elaboration via N-alkylation or N-acylation, while the 2,3-dimethylindole core offers a lipophilic anchor (XLogP3 = 1.5) compatible with the IDO1 active site hydrophobic pocket. The dihydrochloride salt form ensures aqueous solubility for biophysical assay workflows (MST, SPR, NMR-based fragment screening) without requiring DMSO stock solutions at concentrations that may denature the target protein . Researchers should procure this compound when initiating fragment-to-lead campaigns where the indole-piperazine scaffold has been identified as a privileged chemotype for IDO1 inhibition.

Synthetic Intermediate for Parallel Library Synthesis of N-Substituted Piperazine Derivatives

The unsubstituted piperazine NH makes this compound a versatile synthetic intermediate for generating focused libraries of N-alkylated, N-acylated, and N-sulfonylated analogs in parallel format. Unlike the N-methylpiperazine or N-(p-tolyl)piperazine analogs, which are synthetic endpoints, the free NH in the target compound accepts diverse electrophiles under standard reaction conditions (reductive amination with aldehydes/ketones, acylation with carboxylic acid derivatives, sulfonylation with sulfonyl chlorides) . The dihydrochloride salt can be neutralized in situ with a mild base (e.g., Et₃N or DIPEA) prior to derivatization, eliminating the need for separate free base procurement. The 2,3-dimethyl substitution on the indole ring directs electrophilic aromatic substitution to the C5 and C6 positions, providing additional diversification points for advanced library design. This scenario is most applicable to medicinal chemistry teams conducting SAR exploration around the indole-piperazine scaffold for multiple target families including IDO1, monoamine transporters, and HDAC enzymes.

Physicochemical Reference Standard for Indole-Piperazine Fragment Library Profiling

The compound's well-defined computed physicochemical profile (MW 287.4 free base, XLogP3 1.5, HBD 2, HBA 3, rotatable bonds 4) positions it as a useful reference standard for calibrating fragment library design parameters within the indole-piperazine chemical space [1]. Its compliance with the rule-of-three fragment criteria (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) makes it a benchmark for comparing newly synthesized or commercially acquired fragments. The dihydrochloride salt form (MW 360.32, CAS 1216963-45-9) provides a stable, weighable solid for preparing calibration solutions in ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) where fragment-level compounds often suffer from poor aqueous solubility and high volatility. Procurement of this specific salt form, rather than the free base, is recommended for laboratories establishing standardized fragment screening workflows that require reproducible stock solution preparation.

Negative Control or Tool Compound for IDO1 Biophysical Assay Development

Given its weak IDO1 binding affinity (Kd = 96.7 µM) [1] relative to potent inhibitors like epacadostat (IC₅₀ ~10 nM), this compound is optimally deployed as a weak-binding reference ligand or negative control in biophysical assay development and validation. In surface plasmon resonance (SPR) and microscale thermophoresis (MST) assay setups, a ligand with µM-range affinity is valuable for establishing the assay dynamic range, confirming that the detection method can resolve weak interactions from non-specific binding, and validating that the immobilization or labeling chemistry has not denatured the target protein. The dihydrochloride salt's high aqueous solubility ensures that even at the high concentrations needed to observe saturation binding (≥200 µM, approximately 2× Kd), the compound remains in solution without DMSO co-solvent interference. This application scenario is particularly relevant for core facilities and screening laboratories establishing IDO1-targeted biophysical assay platforms.

Quote Request

Request a Quote for 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.